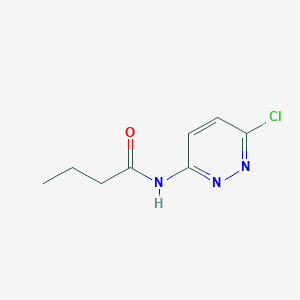

N-(6-chloropyridazin-3-yl)butanamide

Description

Significance of Pyridazine (B1198779) Scaffold in Medicinal Chemistry and Agrochemicals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational structure in the development of new therapeutic and crop protection agents. researchgate.net Its highly π-deficient aromatic system and the presence of two nitrogen atoms allow for a variety of interactions, including hydrogen bonding and chelation, which are crucial for biological activity. researchgate.net

In medicinal chemistry, the pyridazine scaffold is a component of numerous compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov Its versatility has led to the development of drugs for various diseases. researchgate.net Pyridazine derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, anti-hypertensive, antimicrobial, and antiviral agents. researchgate.netnih.gov The structural framework of pyridazine is found in several marketed drugs, highlighting its clinical importance. wikipedia.org

In the field of agrochemicals, pyridazine derivatives have also demonstrated significant utility. They form the chemical basis for various herbicides, fungicides, and insecticides. researchgate.netresearchgate.net Compounds containing the pyridazine moiety are used to control weeds, combat fungal infections in plants, and manage insect pests. wikipedia.orgresearchgate.net For example, Norflurazon is a commercial pyridazine herbicide that targets the phytoene (B131915) desaturase (PDS) enzyme in plants. acs.org The continued discovery of new biological activities for pyridazine-based compounds ensures that it remains an active area of research for creating novel and effective crop protection solutions. researchgate.netnih.gov

Table 1: Reported Biological Activities of the Pyridazine Scaffold

| Field | Reported Activities | Reference Examples |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antihypertensive, Antiviral, Antimicrobial, Antifungal, Anti-diabetic, Neuroprotective | Cefozopran, Minaprine, Hydralazine researchgate.netwikipedia.org |

| Agrochemicals | Herbicidal, Fungicidal, Insecticidal, Plant Growth Regulating | Credazine, Pyridate, Norflurazon researchgate.netwikipedia.orgacs.org |

Overview of Amide Functionality in Biologically Active Molecules

The amide functional group (-CO-NH-) is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. numberanalytics.comacsgcipr.org Its importance is underscored by its presence in peptides and proteins, which are essential to life. In the context of synthetic bioactive molecules, the amide bond is a critical structural component in a vast number of pharmaceuticals. nih.govresearchgate.net

Several key properties make the amide group invaluable in drug design. The amide bond is relatively stable under physiological conditions, providing a reliable linkage within a drug's structure. numberanalytics.com It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with biological targets like enzymes and receptors. nih.govnumberanalytics.com While the amide bond itself is planar, the groups attached to it can rotate, allowing for conformational flexibility that can be crucial for fitting into a target's binding site. numberanalytics.com

The ubiquity of the amide functionality is evident in the large number of successful drugs that contain this group. acsgcipr.orgnih.gov These drugs span a wide range of therapeutic areas, demonstrating the versatility of the amide bond in creating effective medicinal agents. numberanalytics.com

Table 2: Examples of Widely Used Drugs Containing an Amide Group

| Drug Name | Therapeutic Class |

|---|---|

| Paracetamol (Acetaminophen) | Analgesic and Antipyretic |

| Penicillin | Antibiotic |

| Atorvastatin | Cholesterol-lowering Agent |

| Lidocaine | Local Anesthetic |

| Chloramphenicol | Antibiotic |

Source for table data: acsgcipr.orgnih.gov

Rationale for Research Focus on N-(6-chloropyridazin-3-yl)butanamide

The research interest in this compound stems from a rational drug and agrochemical design strategy known as molecular hybridization. This approach involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid compound with potentially enhanced or novel activity. In this case, the compound merges the 6-chloropyridazine scaffold with a butanamide side chain.

The 6-chloropyridazine moiety is a common starting point in the synthesis of more complex pyridazine derivatives. The chlorine atom at the 6-position is not only a key feature in many bioactive molecules but also serves as a reactive site for further chemical modification. The core molecule, 3-amino-6-chloropyridazine (B20888), is a readily available precursor that can be synthesized from 3,6-dichloropyridazine (B152260). rsc.orggoogle.com The acylation of this amino group to form an amide is a straightforward and common synthetic transformation. inforang.com

By attaching a simple alkyl amide like butanamide, researchers can systematically probe the structure-activity relationships (SAR) of this class of compounds. nih.gov Studies on similar structures, such as N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5‐yl]alkanamides, have been conducted to explore their potential as anti-inflammatory agents. researchgate.net Furthermore, research on other [6-(substituted)pyridazin-3-yl]amides has led to the discovery of compounds with potent insecticidal properties, particularly against aphids. nih.gov This suggests that combining the chloropyridazine core with various amide side chains is a valid strategy for discovering new bioactive agents.

Therefore, the focus on this compound is driven by the goal of exploring the biological potential of a simple, synthetically accessible molecule that combines two proven structural motifs. It serves as a model compound to evaluate how the interplay between the chloropyridazine ring and an N-alkylamide substituent influences its potential efficacy as a pharmaceutical or agrochemical agent.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyridazin-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWIACUARPGOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647524 | |

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-12-3 | |

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N 6 Chloropyridazin 3 Yl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides precise information on the number of distinct proton environments and their neighboring protons. For N-(6-chloropyridazin-3-yl)butanamide, the spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and those on the butanamide chain.

The pyridazine ring features two aromatic protons. Due to the electronegativity of the nitrogen atoms and the chlorine substituent, these protons are anticipated to resonate in the downfield region. They form an AX spin system, appearing as two doublets with a characteristic coupling constant. The proton at the C4 position is expected to be deshielded by the adjacent amide nitrogen, while the proton at the C5 position will be influenced by the chlorine atom at C6.

The butanamide side chain consists of an amide proton (NH), an alpha-methylene group (α-CH₂), a beta-methylene group (β-CH₂), and a terminal methyl group (γ-CH₃). The amide proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The α-CH₂ protons, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the alkyl protons. The β-CH₂ and γ-CH₃ protons will appear progressively more upfield. Spin-spin coupling will result in a triplet for the γ-CH₃ group, a sextet for the β-CH₂ group, and a triplet for the α-CH₂ group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (NH) | ~8.5 - 9.5 | Broad Singlet | N/A |

| Pyridazine H-4 | ~8.2 | Doublet | ~9.0 |

| Pyridazine H-5 | ~7.8 | Doublet | ~9.0 |

| α-CH₂ | ~2.4 | Triplet | ~7.4 |

| β-CH₂ | ~1.7 | Sextet | ~7.4 |

| γ-CH₃ | ~1.0 | Triplet | ~7.4 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound is expected to display eight distinct signals.

The pyridazine ring carbons will resonate at lower field due to their aromaticity and the influence of the heteroatoms. The carbon atom bearing the chlorine (C6) and the carbon attached to the amide nitrogen (C3) are expected to be significantly deshielded. The carbonyl carbon of the butanamide group will appear at the lowest field, typically in the 170-180 ppm range. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Pyridazine C-3 | ~155 |

| Pyridazine C-6 | ~152 |

| Pyridazine C-4 | ~130 |

| Pyridazine C-5 | ~120 |

| α-CH₂ | ~39 |

| β-CH₂ | ~19 |

| γ-CH₃ | ~14 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between H-4 and H-5 of the pyridazine ring, confirming their adjacency. It would also map the connectivity of the butanamide chain, showing correlations from the α-CH₂ to the β-CH₂, and from the β-CH₂ to the γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. youtube.com This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~8.2 ppm would correlate with the carbon signal at ~130 ppm, confirming the H-4/C-4 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu It is crucial for connecting different fragments of the molecule. Key expected correlations would be from the amide (NH) proton to the pyridazine C-3 and the butanamide carbonyl carbon, unequivocally linking the two moieties. Correlations from the pyridazine H-4 proton to C-6 and C-5 would further confirm the ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the molecule's preferred conformation. For example, a cross-peak between the amide NH proton and the pyridazine H-4 proton would suggest a specific orientation around the C3-N amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound. arxiv.org

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. thermofisher.com The spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the most prominent bands are expected to be from the amide group. A sharp, strong absorption corresponding to the C=O stretch (Amide I band) is anticipated around 1670-1690 cm⁻¹. hilarispublisher.com The N-H stretching vibration should appear as a distinct band in the region of 3200-3400 cm⁻¹. The N-H bend (Amide II band) is expected around 1530-1550 cm⁻¹. Other significant absorptions will include C-H stretching from the alkyl chain just below 3000 cm⁻¹, aromatic C=C and C=N stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretching vibration at lower wavenumbers (typically 600-800 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| 2850-2960 | C-H Stretch | Alkyl (Butanamide) |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend (Amide II) | Amide |

| 1400-1600 | C=C and C=N Stretch | Pyridazine Ring |

| ~780 | C-Cl Stretch | Chloro-pyridazine |

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations. nih.gov While FT-IR is excellent for polar groups like C=O, Raman spectroscopy often provides clearer signals for the carbon skeleton and symmetric ring vibrations.

In the Raman spectrum of this compound, the symmetric stretching and ring breathing modes of the pyridazine ring are expected to be prominent. Aromatic C-H stretching and C-C stretching vibrations of the butanamide chain would also be visible. The C=O stretch of the amide is typically weaker in Raman than in IR, whereas the C-Cl stretch may give a strong, characteristic signal. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational properties. americanpharmaceuticalreview.com

Table 4: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | Symmetric/Asymmetric C-H Stretch | Alkyl (Butanamide) |

| ~1600 | Symmetric Ring Stretch | Pyridazine Ring |

| ~1450 | CH₂ Scissoring | Alkyl (Butanamide) |

| ~1000 | Ring Breathing Mode | Pyridazine Ring |

| ~780 | C-Cl Stretch | Chloro-pyridazine |

Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for the unambiguous identification and purity assessment of newly synthesized compounds. In the case of this compound, these methods provide crucial information regarding its elemental composition and the presence of any process-related impurities or degradation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be uniquely assigned to a specific combination of atoms. For this compound, with a molecular formula of C₈H₁₀ClN₃O, the theoretical monoisotopic mass can be calculated. Experimental determination of the exact mass via HRMS, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement with the theoretical mass, thereby confirming the compound's elemental composition.

Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O |

| Theoretical Monoisotopic Mass (M) | 199.05124 u |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

Note: This table represents theoretical values. As of September 2025, specific experimental HRMS data for this compound is not available in publicly accessible scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely employed to assess the purity of a compound and to identify and quantify any impurities. An LC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The mass spectrometer then provides mass information for each separated component, aiding in their identification. This is crucial for ensuring the quality and reliability of the compound for any subsequent applications. Impurities could potentially arise from the synthesis, such as unreacted starting materials like 3-amino-6-chloropyridazine (B20888) or butyryl chloride, or from side reactions.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth Techniques

The first and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality. For a compound like this compound, several common techniques could be employed for crystal growth. Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a widely used method. Another approach is vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into a solution of the compound, gradually reducing its solubility and promoting crystallization. The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once a suitable crystal is obtained and diffraction data is collected, the resulting structural model provides a wealth of information about the molecule's geometry. The analysis of bond lengths and angles within the pyridazine ring and the butanamide side chain would reveal any deviations from standard values, which could indicate electronic effects or steric strain. Torsional angles are particularly important for defining the conformation of the molecule, such as the rotation around the N-C bond of the amide and the C-C bonds of the butyl group.

Hypothetical Bond Parameter Table for this compound

| Bond/Angle/Torsion | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C | O | - | - | ~1.23 |

| Bond Length (Å) | N | C(amide) | - | - | ~1.35 |

| Bond Angle (°) | C(pyridazine) | N | C(amide) | - | ~120° |

Note: This table contains expected or idealized values for a typical amide structure. Actual experimental values would be determined by X-ray crystallography.

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable in the synthesis and characterization of this compound, enabling both the purification of the final product and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For pyridazine derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly crucial. ekb.eg

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to determine the purity of this compound and to quantify any impurities. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase.

In the analysis of pyridazine derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. pan.olsztyn.plmdpi.com The components of the sample elute at different times (retention times) based on their relative polarity; less polar compounds are retained longer on the column. A UV detector is often used for detection, as aromatic heterocyclic systems like pyridazine absorb ultraviolet light. pan.olsztyn.pl

Detailed research findings for the analysis of related heterocyclic compounds demonstrate the utility of RP-HPLC for achieving high-resolution separation and accurate quantification. The selection of the mobile phase composition, flow rate, and column type is critical for developing a robust analytical method. scitechnol.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions during the synthesis of this compound. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of a stationary phase, most commonly silica gel. ekb.eg The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This differential movement results in the separation of the components.

After development, the separated spots are visualized, often under a UV lamp, where compounds with a UV chromophore (like the pyridazine ring) appear as dark spots. ekb.eg The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively tracked. For the purification of related pyridazinone derivatives, solvent systems such as ethyl acetate and hexane mixtures are commonly used, which are also applicable for TLC analysis. mdpi.com

Table 2: Representative TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value | Observation |

|---|---|---|

| Starting Material (e.g., 3-amino-6-chloropyridazine) | 0.65 | Spot diminishes over time |

| Product (this compound) | 0.40 | Spot appears and intensifies over time |

| Byproduct | 0.25 | Minor spot may appear |

Mobile Phase: Ethyl Acetate / Hexane (1:1)

Computational and Theoretical Studies on N 6 Chloropyridazin 3 Yl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and geometry.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31++G(d,p), are employed to analyze geometric and electronic characteristics. pharmaffiliates.com Such studies typically calculate key quantum chemical descriptors which can be correlated with a molecule's activity. pharmaffiliates.com

For a compound like N-(6-chloropyridazin-3-yl)butanamide, DFT would be used to optimize the molecular geometry and calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Key Quantum Chemical Descriptors Obtainable from DFT

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | Provides information on the overall polarity of the molecule. |

| Mulliken Charges | Describes the charge distribution on individual atoms. |

| MEP | Visualizes electrophilic and nucleophilic sites. |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers of a molecule. DFT calculations can be used to determine the geometries and relative energies of different possible conformers (rotamers). For instance, a study on a complex pyridazino[4,5-b]quinoxaline (B102560) derivative containing a 6-chloropyridazin-3-yl moiety successfully used B3LYP calculations to establish the structures of two stable conformers, finding that the conformer ratio correlates with their calculated Gibbs free energies. smolecule.com This approach allows for the identification of the most energetically favorable shapes of the molecule, which is critical for understanding how it might interact with a biological target. smolecule.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological system, particularly its interaction with protein targets.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. bldpharm.com This method is widely used to screen virtual compound libraries and to propose binding modes for novel molecules. In studies involving chloropyridazine derivatives, docking has been used to predict interactions with targets like Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov For example, novel chloropyridazine hybrids were docked into the active site of PARP-1 (PDB ID: 6NTU) to understand their inhibitory potential. nih.gov Similarly, pyrazole (B372694) derivatives bearing a 6'-chloropyridazin-3'-yl group were docked against the protein 3LN1 to evaluate their anti-inflammatory potential. chemicalbook.com

For this compound, docking studies would involve:

Identifying a potential protein target.

Obtaining the 3D crystal structure of the protein.

Placing the 3D structure of the ligand into the protein's binding site.

Scoring the different poses to estimate binding affinity (e.g., in kcal/mol). chemicalbook.com

The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Table 2: Example of Docking Study Results for a Related Compound Series

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazolylamide 5a | 3LN1 | -9.9 | Not Specified chemicalbook.com |

| Pyrazolylamide 5b | 3LN1 | -9.5 | Not Specified chemicalbook.com |

| Pyrazolylamide 5c | 3LN1 | -8.7 | Not Specified chemicalbook.com |

This table is illustrative and based on data for different but related compounds. chemicalbook.com

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex fluctuates and changes shape. This technique is used to assess the stability of the docked pose and to calculate binding free energies more accurately. Although no specific MD studies for this compound are available, this method would be a crucial next step after docking to validate the predicted binding mode and ensure the stability of the ligand within the active site.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are powerful tools for deriving these relationships.

In a typical 3D-QSAR study, a series of related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates these fields with the observed activity. For instance, 3D-QSAR models were developed for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives to understand their activity as TRPV1 antagonists. The resulting models, often visualized as contour maps, show which regions around the molecule are sensitive to steric bulk, electrostatic charge, or other properties, guiding the design of more potent compounds.

For this compound, a computational SAR study would require a dataset of analogous compounds with measured biological activity against a specific target. By analyzing how modifications to the butanamide side chain or substitutions on the pyridazine ring affect activity, a predictive QSAR model could be developed to guide future synthesis efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridazine derivatives, QSAR studies are pivotal in identifying the key molecular descriptors that influence their therapeutic effects.

A hypothetical QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. The goal would be to construct a statistically robust model that can predict the biological activity of new, unsynthesized derivatives.

Key Molecular Descriptors in QSAR Models for Pyridazine Derivatives:

| Descriptor Category | Examples of Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions with the target receptor. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP (partition coefficient), Hydrophobic surface area | Determines the compound's ability to cross biological membranes. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about molecular size, shape, and branching. |

In a typical QSAR study of related heterocyclic compounds, a regression equation of the following form is often developed:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their respective coefficients. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and the F-test value. For instance, a high R² value (close to 1.0) would indicate a strong correlation between the descriptors and the biological activity. nih.govniscpr.res.in

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound and its analogs would highlight the key interaction points required for binding to a biological target.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Potential Pharmacophoric Features of this compound:

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor | The nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the butanamide group. |

| Hydrogen Bond Donor | The N-H group of the butanamide linkage. |

| Hydrophobic Region | The butyl chain of the butanamide and the chloropyridazine ring. |

| Aromatic Ring | The pyridazine ring itself can participate in π-π stacking interactions. |

Studies on other pyridazine derivatives have successfully employed pharmacophore modeling to elucidate their mechanism of action. dovepress.com For example, a pharmacophore model for a series of pyridazine-based inhibitors might reveal that a specific spatial arrangement of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring is crucial for high affinity binding to the target protein. This information is invaluable for designing new derivatives with enhanced potency and selectivity.

In Silico Prediction Methodologies for Biological Activity

Beyond QSAR and pharmacophore modeling, a range of other in silico techniques can be employed to predict the biological activity of this compound. These methods leverage the vast amount of available biological and chemical data to forecast potential therapeutic applications.

Prediction of Potential Biological Targets

One of the initial steps in drug discovery is the identification of the biological target of a compound. In silico target prediction methods can suggest potential protein targets for this compound by comparing its structural and physicochemical properties to those of known ligands in large databases. nih.govnih.gov

These methods can be broadly classified into two categories:

Ligand-based approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological targets. nih.gov The structure of this compound would be compared against databases of compounds with known biological activities using 2D or 3D similarity searching algorithms.

Structure-based approaches (Reverse Docking): If the three-dimensional structures of potential protein targets are known, molecular docking can be used to predict the binding affinity of this compound to these targets. mdpi.com In this "reverse docking" approach, the compound is docked into the binding sites of a panel of proteins, and the targets are ranked based on the predicted binding energy.

The pyridazine heterocycle is a common scaffold in many biologically active compounds, suggesting that this compound could potentially interact with a variety of protein targets. nih.gov

Virtual Screening Libraries for Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jksus.org If a potential biological target for this compound is identified, virtual screening can be used to discover other, potentially more potent, molecules with a similar mechanism of action.

There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses a known active molecule, such as this compound, as a template to search for other molecules with similar properties. This can be done using similarity searching or by using a pharmacophore model as a 3D query.

Structure-based virtual screening: This method, also known as molecular docking, involves docking a large library of compounds into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing.

The use of virtual screening can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel N-(6-chloropyridazin-3-yl)butanamide Derivatives with Enhanced Activity and Selectivity

The foundation of future research lies in the strategic design and synthesis of novel derivatives of this compound to systematically explore the structure-activity relationship (SAR). The goal is to create a library of analogs with modulated properties to enhance potency against specific biological targets while minimizing off-target effects.

Key synthetic strategies would likely involve two primary modification sites: the butanamide side chain and the C6-chloro position on the pyridazine (B1198779) ring.

Modification of the Amide Side Chain: The butanamide moiety can be replaced with a variety of acyl groups, including those containing aromatic rings, heterocyclic systems, or different alkyl chains. Introducing rigid structures or functional groups capable of forming additional hydrogen bonds could significantly enhance binding affinity to target proteins. nih.gov

Substitution of the Chlorine Atom: The chlorine atom at the C6 position is a versatile synthetic handle. Nucleophilic substitution reactions can be employed to introduce diverse functionalities, such as amines, ethers, or thioethers, thereby altering the electronic and steric profile of the molecule. This approach has been successfully used to create extensive libraries of pyridazine-based compounds with a wide array of biological activities. nih.gov

These synthetic efforts would aim to produce a portfolio of compounds for comprehensive biological screening.

| Modification Strategy | Rationale | Example Derivative Structure | Potential Improvement |

|---|---|---|---|

| Chain Extension/Branching | Explore larger hydrophobic pockets in the target's active site. | N-(6-chloropyridazin-3-yl)-4-phenylbutanamide | Increased potency through enhanced hydrophobic interactions. |

| Aromatic/Heterocyclic Acyl Groups | Introduce π-π stacking interactions or additional hydrogen bond donors/acceptors. | N-(6-chloropyridazin-3-yl)benzofuran-2-carboxamide | Improved binding affinity and target selectivity. |

| Substitution at C6-Chloro Position | Modulate solubility and introduce new interaction points. | N-(6-(morpholin-4-yl)pyridazin-3-yl)butanamide | Enhanced pharmacokinetic properties and potential for new target interactions. |

| Bioisosteric Replacement | Replace the amide linker with bioisosteres like urea (B33335) or thiourea (B124793) to alter stability and binding modes. | 1-(6-chloropyridazin-3-yl)-3-propylurea | Increased metabolic stability and novel binding interactions. |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Identifying the precise molecular targets and mechanisms of action for this compound and its novel derivatives is critical. An integrated approach, combining computational modeling with experimental validation, offers an efficient pathway for mechanism elucidation.

Initially, computational techniques such as molecular docking can be used to screen the compound against panels of known protein targets. Given that many pyridazine derivatives exhibit anticancer properties by inhibiting protein kinases or enzymes like poly (ADP-ribose) polymerase (PARP-1), these target families would be a logical starting point. nih.govnih.gov Computational predictions can prioritize compounds and suggest potential binding modes, guiding subsequent experimental work.

Following in silico analysis, in vitro experimental assays are essential for validation. These would include:

Enzymatic Assays: To confirm direct inhibition of specific enzymes (e.g., kinase activity assays).

Cell-Based Assays: To evaluate the effect on cellular processes, such as cell proliferation, apoptosis, and cell cycle progression in relevant cell lines (e.g., human cancer cell lines). ekb.eg

Target Engagement Assays: To confirm that the compound interacts with its intended target within a cellular context.

This iterative cycle of computational prediction and experimental validation accelerates the process of identifying the mechanism of action and optimizing lead compounds.

| Potential Target Class | Rationale for Screening | Computational Method | Experimental Validation |

|---|---|---|---|

| Protein Kinases (e.g., VEGFR, JNK) | Many pyridazine analogs are known kinase inhibitors involved in cancer and inflammation. | Molecular Docking, Molecular Dynamics | In vitro kinase inhibition assays, Western blot for downstream signaling. |

| PARP-1 | PARP-1 inhibitors are effective in cancers with DNA repair deficiencies; some pyridazine hybrids show this activity. nih.gov | Pharmacophore Modeling, Docking | PARP-1 enzymatic assay, analysis of DNA damage markers (γ-H2Ax). |

| Topoisomerases | DNA intercalation and topoisomerase inhibition are known anticancer mechanisms for some heterocyclic compounds. ekb.eg | Docking into DNA-enzyme complex | Topoisomerase relaxation assay. |

| Microbial Enzymes | The pyridazine scaffold is present in compounds with antimicrobial activity. | Docking against essential bacterial/fungal enzymes. | Minimum Inhibitory Concentration (MIC) assays against various pathogens. |

Development of Targeted Delivery Systems for this compound

To maximize therapeutic efficacy and minimize potential side effects, the development of advanced drug delivery systems is a crucial area of future research. Small molecule drugs often face challenges such as poor aqueous solubility, rapid metabolism, and off-target toxicity. Encapsulating this compound within nanocarriers can overcome these limitations.

Potential targeted delivery systems include:

Liposomes: These lipid-based vesicles are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs, improving their circulation time and reducing toxicity.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that provide controlled, sustained release of the encapsulated drug. Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells, such as cancer cells.

Micelles: These self-assembling colloidal particles are particularly useful for solubilizing poorly water-soluble drugs, enhancing their bioavailability.

These delivery systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or be engineered for active targeting, thereby increasing the concentration of the drug at the desired site of action.

Broader Exploration of Therapeutic and Agrochemical Applications

The pyridazine heterocycle is a versatile pharmacophore found in drugs with a vast range of activities. nih.gov Therefore, a broad screening approach for this compound and its derivatives is warranted to uncover their full therapeutic and commercial potential.

Therapeutic Applications: Beyond oncology, pyridazine-containing compounds have shown promise as anti-inflammatory, antiviral, antimicrobial, and neuroprotective agents. nih.govresearchgate.net Future research should involve screening against a diverse set of targets related to these disease areas. For example, evaluating antiviral activity against pathogens like Hepatitis A Virus (HAV) or anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes could reveal new therapeutic uses. researchgate.netmdpi.com

Agrochemical Applications: Nitrogen-containing heterocyclic compounds are a cornerstone of the modern agrochemical industry, serving as effective fungicides, herbicides, and insecticides. The this compound scaffold has structural features common in commercial pesticides and should be systematically evaluated for such properties. Initial screening for fungicidal activity against common plant pathogens or for insecticidal activity against agricultural pests could open up significant commercial opportunities.

This broad-based screening strategy ensures that the full potential of this chemical scaffold is explored, maximizing the chances of discovering a novel, high-value application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.